Bis(1,3-dithian-2-yl)methane-d

Descripción general

Descripción

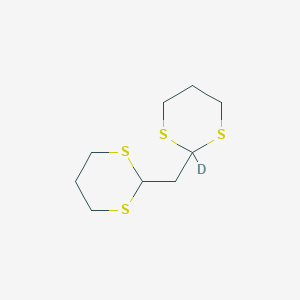

Bis(1,3-dithian-2-yl)methane-d is an organic compound with the molecular formula C₉H₁₅DS₄ and a molecular weight of 253.49. This compound is a derivative of bis(1,3-dithian-2-yl)methane, where one of the hydrogen atoms is replaced by deuterium.

Métodos De Preparación

The synthesis of bis(1,3-dithian-2-yl)methane-d typically involves the reaction of 1,3-dithiane with formaldehyde in the presence of a deuterium source. The reaction conditions often include the use of solvents such as chloroform, dichloromethane, and ethyl acetate, and the product is usually stored at -20°C to maintain its stability .

The reaction involves the formation of a methylene bridge between two 1,3-dithiane rings, with deuterium incorporation achieved through the use of deuterated reagents .

Análisis De Reacciones Químicas

Bis(1,3-dithian-2-yl)methane-d undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the dithiane rings to thiols or other sulfur-containing compounds using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, mild to strong oxidizing or reducing agents, and controlled temperatures to ensure selective reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Bis(1,3-dithian-2-yl)methane-d features two dithiane rings attached to a central methane carbon. The presence of sulfur atoms in the dithiane rings contributes to its nucleophilic character and makes it a valuable intermediate in synthetic chemistry.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions allows for the formation of complex molecules.

- Synthesis of β-Hydroxy Dithiane Derivatives : Research indicates that this compound can be used to synthesize β-hydroxy dithiane derivatives through alkylation reactions. For instance, the synthesis of 1,1-diethoxy-3-(2-methyl-1,3-dithian-2-yl)propan-2-ol has been explored, demonstrating its utility in generating functionalized compounds .

Coordination Chemistry

The compound has potential applications as a chelating ligand in coordination chemistry. Its ability to form stable complexes with transition metals can be advantageous for catalysis and material science.

- Chelating Ligands : The structural characteristics of this compound allow it to act as a bridging ligand in metal complexes. This property is crucial for developing new catalysts and materials with specific electronic properties .

Materials Science

In materials science, this compound can be utilized in the development of new polymers and nanomaterials. Its reactivity can facilitate the creation of materials with tailored properties.

- Polymer Synthesis : The compound can participate in polymerization reactions, leading to the formation of polysulfides or other functional polymers that have applications in electronics and coatings .

Case Study 1: Synthesis of Functionalized Dithianes

A study focused on synthesizing β-hydroxy dithiane derivatives using this compound demonstrated its effectiveness as a precursor for complex organic molecules. The research showcased various reaction pathways leading to different functional groups being introduced into the dithiane framework .

Case Study 2: Coordination Complexes

Research on the coordination chemistry involving this compound highlighted its role as a chelating agent for transition metals. The formation of stable metal complexes was investigated, revealing potential applications in catalysis and materials development .

Case Study 3: Polymer Development

Investigations into the polymerization capabilities of this compound showed promising results for creating new materials with enhanced properties. These polymers exhibited unique mechanical and thermal characteristics suitable for various industrial applications .

Mecanismo De Acción

The mechanism of action of bis(1,3-dithian-2-yl)methane-d involves its ability to act as an acyl anion equivalent in organic synthesis. This allows it to participate in various reactions, forming stable intermediates that can be further transformed into desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

Bis(1,3-dithian-2-yl)methane-d can be compared with other similar compounds, such as:

Bis(1,3-dithian-2-yl)methane: The non-deuterated version of the compound, with similar chemical properties but different isotopic composition.

This compound₂: A compound where two hydrogen atoms are replaced by deuterium, offering different isotopic labeling for research purposes

The uniqueness of this compound lies in its deuterium incorporation, which can provide insights into reaction mechanisms and pathways through isotopic labeling studies .

Actividad Biológica

Bis(1,3-dithian-2-yl)methane-d, a deuterated compound, has garnered interest in various fields of research due to its unique chemical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its role in metabolic studies, protein interactions, and its utility in analytical chemistry.

This compound (C9H14D2S4) features a methylene bridge connecting two 1,3-dithiane groups. The incorporation of deuterium enhances its stability and makes it an effective internal standard in NMR spectroscopy. This property allows for precise tracking of metabolic pathways without altering the biological activity of the molecules involved.

The primary mechanism of action for this compound lies in its ability to act as a labeled compound in biochemical research. The deuterium atoms facilitate the tracking of the compound through various chemical and biological processes, enabling researchers to study pathways and mechanisms with high precision.

Metabolic Tracing

One significant application of this compound is in metabolic research. Its stable isotope labeling allows for the tracing of biochemical reactions in vivo. This capability is crucial for understanding metabolic pathways and the dynamics of biochemical transformations without interference from the tracer itself.

Protein Interactions

The compound is also utilized in studying protein-protein interactions. By selectively incorporating this compound into specific sites within proteins, researchers can monitor interaction dynamics through changes in relaxation rates measured by NMR spectroscopy. This approach provides insights into the structure and dynamics of protein complexes .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound | Structure | Key Features |

|---|---|---|

| Bis(1,3-dithian-2-yl)methane | Non-deuterated version | Used similarly but lacks deuterium labeling for tracking. |

| 1,3-Dithiane | Simpler dithiane without methylene | Basic structure used in various organic reactions but less versatile. |

| 2,2’-Methylenebis(1,3-dithiane) | Different substitution pattern | Offers different reactivity but does not provide NMR advantages. |

Propiedades

IUPAC Name |

2-deuterio-2-(1,3-dithian-2-ylmethyl)-1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2/i8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJKPLNHQJEQOL-BNEYPBHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)CC2SCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(SCCCS1)CC2SCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50483965 | |

| Record name | Bis(1,3-dithian-2-yl)methane-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31401-53-3 | |

| Record name | Bis(1,3-dithian-2-yl)methane-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.